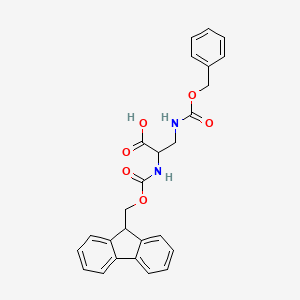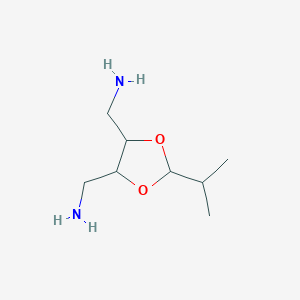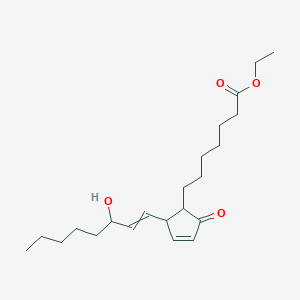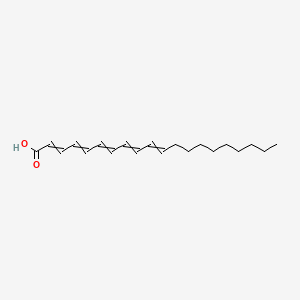
Icosa-2,4,6,8,10-pentaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icosa-2,4,6,8,10-pentaenoic acid is a polyunsaturated fatty acid with a 20-carbon chain and five cis double bonds. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This compound is part of the human exposome and is structurally related to other polyunsaturated fatty acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Icosa-2,4,6,8,10-pentaenoic acid can be synthesized through a series of desaturation and elongation reactions. These reactions are catalyzed by the sequential action of desaturase and elongase enzymes . The synthetic route typically involves the conversion of simpler fatty acids into the desired polyunsaturated fatty acid through controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of microalgae, mosses, fungi, and other aerobic eukaryotes that perform biosynthesis of polyunsaturated fatty acids . These organisms are cultivated under specific conditions to maximize the yield of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Icosa-2,4,6,8,10-pentaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound with altered chemical and physical properties.
Aplicaciones Científicas De Investigación
Icosa-2,4,6,8,10-pentaenoic acid has several scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of Icosa-2,4,6,8,10-pentaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function . It also serves as a precursor for the synthesis of eicosanoids, which are signaling molecules that play critical roles in immune and inflammatory responses . The compound’s effects on lipid metabolism and cardiovascular health are mediated through its interactions with specific molecular targets and pathways .
Comparación Con Compuestos Similares
Icosa-2,4,6,8,10-pentaenoic acid is similar to other polyunsaturated fatty acids, such as eicosapentaenoic acid and docosahexaenoic acid . it is unique in its specific structure and the number and position of its double bonds. This uniqueness contributes to its distinct biological and chemical properties.
List of Similar Compounds
- Eicosapentaenoic acid
- Docosahexaenoic acid
- Arachidonic acid
These compounds share structural similarities but differ in their specific functions and applications.
Propiedades
Número CAS |
25378-27-2 |
|---|---|
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
icosa-2,4,6,8,10-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h10-19H,2-9H2,1H3,(H,21,22) |
Clave InChI |
SBHCLVQMTBWHCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC=CC=CC=CC=CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


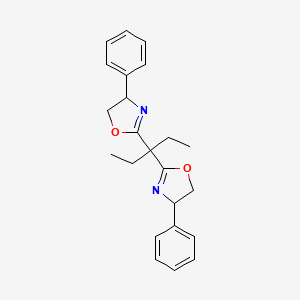
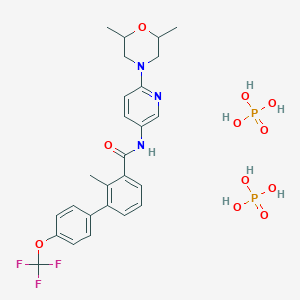
![8a-[3-[5-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3-(4-methoxyphenyl)prop-2-enoyloxy]-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13394518.png)
![1-(4-benzoylpiperazin-1-yl)-2-[4-fluoro-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-indol-3-yl]ethane-1,2-dione](/img/structure/B13394548.png)
![(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B13394549.png)
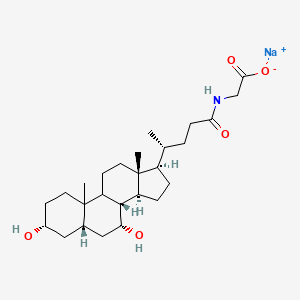
![Sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate](/img/structure/B13394560.png)
![4-[[5-Carboxy-5-[2-[2-[[1-[2-[[3-carboxy-2-[[4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]propanoylamino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13394562.png)
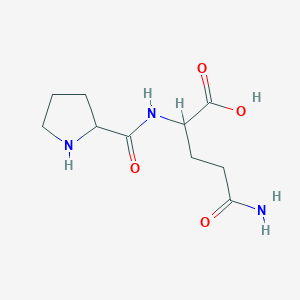
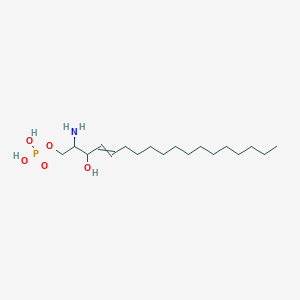
![1-[2-hydroxy-4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamoyl]-5-phenyl-pentyl]-4-(pyridin-3-ylmethyl)-N-tert-butyl-piperazine-2-carboxamide](/img/structure/B13394578.png)
